N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that features both furan and oxalamide functional groups. The presence of these groups suggests potential applications in various fields, including organic synthesis and medicinal chemistry. The furan ring is known for its aromaticity and reactivity, while the oxalamide moiety can participate in hydrogen bonding, making this compound interesting for research and industrial applications.
Mechanism of Action
Furan derivatives
are a class of compounds that have been found to have significant medicinal properties . They are nonpolar aromatic compounds and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules . Furan derivatives can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Indole derivatives
are another class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage exothermic reactions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for polymers.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-3-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(2-chloroethyl)oxalamide
Uniqueness
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-16-7-5-13-11(15)10(14)12-4-2-9-3-6-17-8-9/h3,6,8H,2,4-5,7H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGNLAHUVULJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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